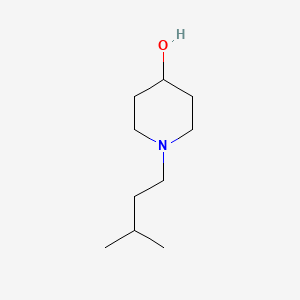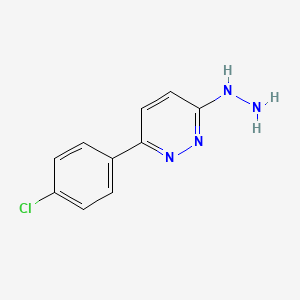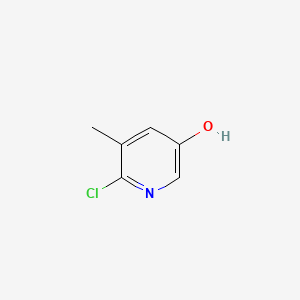
6-Chloro-5-methylpyridin-3-ol
概要
説明
6-Chloro-5-methylpyridin-3-ol is a chemical compound with the molecular formula C6H6ClNO . It is used in the chemical industry and has applications in the synthesis of various pharmaceutical products .
Synthesis Analysis
The synthesis of this compound can be achieved through a four-step sequence, starting from 2-amino-6-chloropyridine. The crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction . In addition, Burkholderia sp. MAK1, a bacterium capable of using pyridin-2-ol as the sole carbon and energy source, has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6ClNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure .
Chemical Reactions Analysis
Burkholderia sp. MAK1 has been shown to oxyfunctionalize pyridine derivatives, including this compound. This bacterium can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 143.57 g/mol . It is a solid at room temperature and should be stored in an inert atmosphere .
科学的研究の応用
Synthesis and Purification Processes
6-Chloro-5-methylpyridin-3-ol and its derivatives are crucial intermediates in the synthesis of various compounds. For instance, 2-Chloro-5-trichloromethylpyridine, a related compound, is significant in the production of medicines and pesticides. Techniques like extraction, distillation, and column chromatography are employed for the separation and purification of these pyridine derivatives, achieving high purity levels (Su Li, 2005).
Chemical Synthesis and Reaction Control
In the realm of chemical engineering, derivatives of this compound play a pivotal role. For example, 3-Methylpyridine-N-oxide, essential in synthesizing nicotine insecticides like imidacloprid and acetamiprid, is prepared from compounds related to this compound. Advances in microreaction systems have enhanced the safety and efficiency of producing these intermediates, showcasing significant improvements over traditional batch technology (Fu-Ning Sang et al., 2020).
Photoreactive Properties and Applications
Compounds like 2-Chloro-5-methylpyridine-3-olefin derivatives, synthesized from related pyridine compounds, demonstrate interesting photochemical properties. These properties include efficient E (trans) to Z (cis) isomerization, which can be utilized in various chemical and pharmaceutical applications. Such photoreactivity also has implications in the development of antimicrobial agents (B. Gangadasu et al., 2009).
Conversion in Food Chemistry
In food chemistry, the conversion of compounds like 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol, which is structurally similar to this compound, has been studied. This process is crucial in understanding the formation of pyridin-3-ols in foods, highlighting the unavoidable nature of such transformations under certain conditions like thermal heating and the presence of ammonia (F. Hidalgo et al., 2020).
将来の方向性
特性
IUPAC Name |
6-chloro-5-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDSWVXJJFIVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511472 | |
| Record name | 6-Chloro-5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54232-03-0 | |
| Record name | 6-Chloro-5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-5-methylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



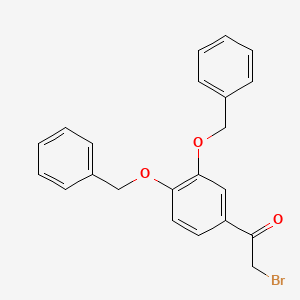
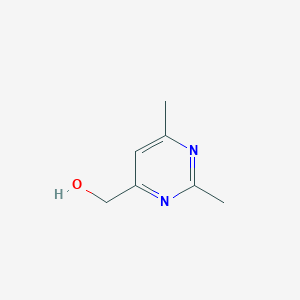
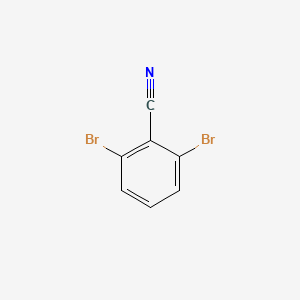

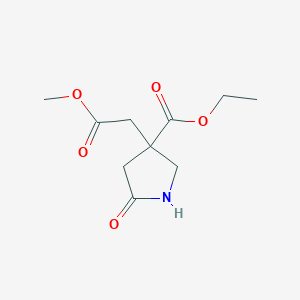
![5-Oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylic acid](/img/structure/B1367195.png)



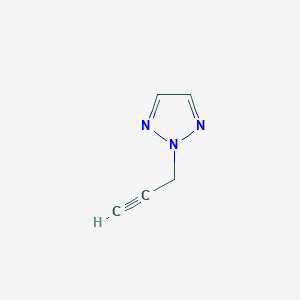
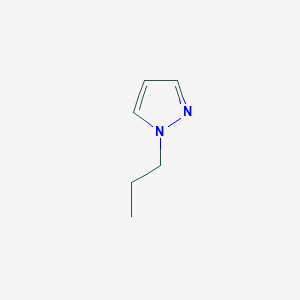
![5-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1367211.png)
